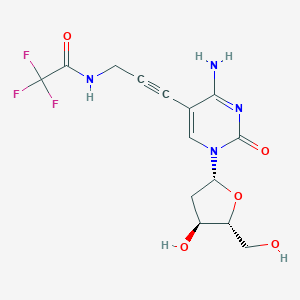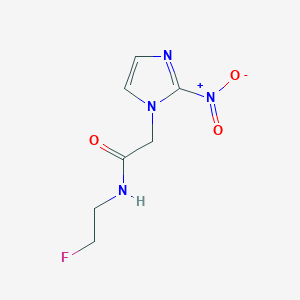
TFA-ap-dC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFA-ap-dC, also known as N-(3-(4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide, is a nucleoside analog . It is a potent agent utilized in oligonucleotide synthesis for antisense therapy .
Molecular Structure Analysis
The molecular formula of TFA-ap-dC is C14H15F3N4O5 . Its InChI code is 1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 .
Physical And Chemical Properties Analysis
TFA-ap-dC is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its density is 1.65±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Ion Pair Reagent for Reverse-Phase HPLC
TFA-ap-dC can be used as an ion pair reagent in reverse-phase High Performance Liquid Chromatography (HPLC). This application is crucial for the separation of peptides in reverse-phase HPLC because it sharpens peaks and improves resolution .
Protein/Peptide Sequencing
TFA-ap-dC can be used in protein/peptide sequencing. This application is important in the field of proteomics, where understanding the sequence of amino acids in a protein can provide insights into its structure and function .
Protein/Peptide Solubilizing Agent
TFA-ap-dC can act as a solubilizing agent for proteins and peptides. This is particularly useful in biochemistry and molecular biology, where solubilization of proteins and peptides is often a critical step in various experimental procedures .
Solid-Phase Peptide Synthesis
TFA-ap-dC can be used in solid-phase peptide synthesis. This is a method used to chemically synthesize peptides, and TFA-ap-dC can play a crucial role in this process .
Amino Acid Analysis
TFA-ap-dC can be used in the analysis of amino acids. This application is important in the field of biochemistry, where understanding the composition of proteins and peptides can provide insights into their structure and function .
Preparation of Trifluoroacetic Acid Solutions
TFA-ap-dC can be used to prepare 0.1% solutions of trifluoroacetic acid. These solutions are often used as the mobile phase in reverse-phase chromatography .
Safety and Hazards
TFA-ap-dC is associated with certain safety hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .
Relevant Papers
A paper titled “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” discusses the mammalian toxicity of TFA and human exposures to assess the margin of exposures . Another paper titled “Challenges in the analytical determination of ultra-short-chain PFAAs other than TFA” discusses relevant sources of ultra-short-chain PFAAs other than TFA .
Mecanismo De Acción
Target of Action
TFA-ap-dC, also known as 2’-Deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]cytidine, is a nucleoside analog . It is primarily used in oligonucleotide synthesis for antisense therapy . The primary targets of TFA-ap-dC are the specific sequences of DNA that it is designed to bind to during the synthesis of oligonucleotides .
Mode of Action
TFA-ap-dC interacts with its targets by binding to specific sequences of DNA during the synthesis of oligonucleotides . This interaction results in the inhibition of gene expression, which can be beneficial in combating viral infections and cancer .
Result of Action
The primary result of TFA-ap-dC’s action is the inhibition of gene expression . This can lead to a decrease in the production of specific proteins, which can be beneficial in the treatment of diseases such as viral infections and cancer .
Action Environment
The action, efficacy, and stability of TFA-ap-dC can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .
Propiedades
IUPAC Name |
N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUSVKQOCPUNW-IVZWLZJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TFA-ap-dC | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














